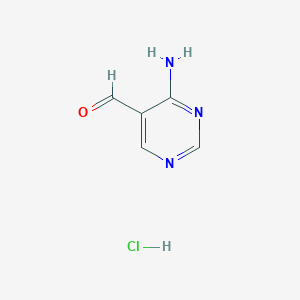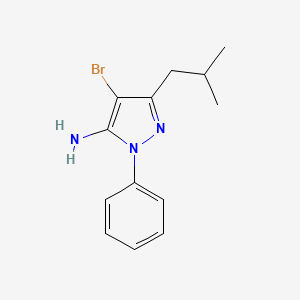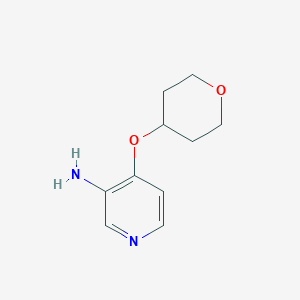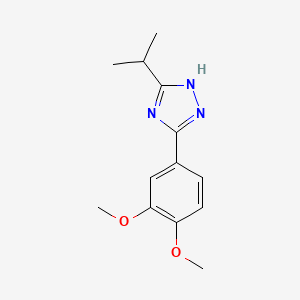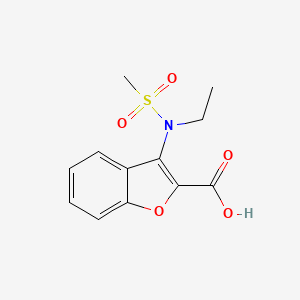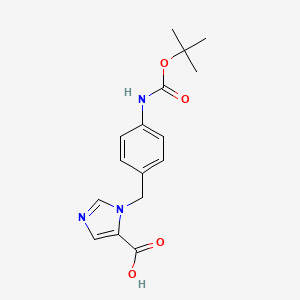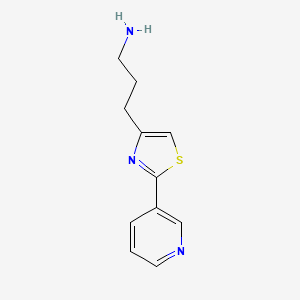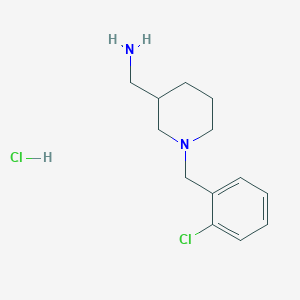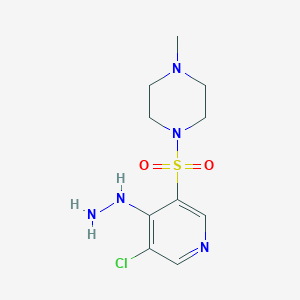
1-((5-Chloro-4-hydrazinylpyridin-3-yl)sulfonyl)-4-methylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((5-Chloro-4-hydrazinylpyridin-3-yl)sulfonyl)-4-methylpiperazine is a complex organic compound that features a pyridine ring substituted with a chloro group and a hydrazinyl group, a sulfonyl group, and a piperazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-((5-Chloro-4-hydrazinylpyridin-3-yl)sulfonyl)-4-methylpiperazine typically involves multiple steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis or the Chichibabin synthesis.
Introduction of the Chloro Group: Chlorination of the pyridine ring can be achieved using reagents like thionyl chloride or phosphorus pentachloride.
Hydrazinyl Group Addition: The hydrazinyl group can be introduced through the reaction of the chlorinated pyridine with hydrazine hydrate under reflux conditions.
Sulfonylation: The sulfonyl group is typically introduced using sulfonyl chlorides in the presence of a base like triethylamine.
Piperazine Ring Formation: The final step involves the reaction of the sulfonylated pyridine with 4-methylpiperazine under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-((5-Chloro-4-hydrazinylpyridin-3-yl)sulfonyl)-4-methylpiperazine can undergo various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form azo or azoxy compounds.
Reduction: The sulfonyl group can be reduced to a sulfide under strong reducing conditions.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are common.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or primary amines.
Major Products
Oxidation: Azo or azoxy derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-((5-Chloro-4-hydrazinylpyridin-3-yl)sulfonyl)-4-methylpiperazine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of certain cancers and infectious diseases.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 1-((5-Chloro-4-hydrazinylpyridin-3-yl)sulfonyl)-4-methylpiperazine depends on its application:
Biological Systems: It may interact with specific enzymes or receptors, inhibiting or modulating their activity. The hydrazinyl group can form covalent bonds with active site residues, leading to enzyme inhibition.
Materials Science: The compound’s electronic properties can be exploited in the design of semiconductors or other functional materials.
Comparación Con Compuestos Similares
Similar Compounds
1-((5-Chloro-4-aminopyridin-3-yl)sulfonyl)-4-methylpiperazine: Similar structure but with an amino group instead of a hydrazinyl group.
1-((5-Chloro-4-hydrazinylpyridin-3-yl)sulfonyl)-4-ethylpiperazine: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
1-((5-Chloro-4-hydrazinylpyridin-3-yl)sulfonyl)-4-methylpiperazine is unique due to the presence of the hydrazinyl group, which can participate in unique chemical reactions and interactions. This makes it a valuable compound for specific applications in medicinal chemistry and materials science.
Propiedades
Fórmula molecular |
C10H16ClN5O2S |
|---|---|
Peso molecular |
305.79 g/mol |
Nombre IUPAC |
[3-chloro-5-(4-methylpiperazin-1-yl)sulfonylpyridin-4-yl]hydrazine |
InChI |
InChI=1S/C10H16ClN5O2S/c1-15-2-4-16(5-3-15)19(17,18)9-7-13-6-8(11)10(9)14-12/h6-7H,2-5,12H2,1H3,(H,13,14) |
Clave InChI |
PZXINKLVXCJXDB-UHFFFAOYSA-N |
SMILES canónico |
CN1CCN(CC1)S(=O)(=O)C2=CN=CC(=C2NN)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(Isopentyloxy)benzo[b]thiophene-6-carboxylic acid](/img/structure/B11806219.png)
